

# (Rac)-BAY-985: A Comparative Analysis of a Dual TBK1/IKK $\epsilon$ Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Rac)-BAY-985

Cat. No.: B15092534

[Get Quote](#)

**(Rac)-BAY-985** is a potent, ATP-competitive inhibitor of TANK-binding kinase 1 (TBK1) and I $\kappa$ B kinase  $\epsilon$  (IKK $\epsilon$ ), two key regulators of innate immunity and inflammatory signaling. This guide provides a comprehensive comparison of **(Rac)-BAY-985**'s activity on IKK $\epsilon$ , its broader kinase selectivity, and the experimental protocols used for its characterization.

## Kinase Selectivity Profile

**(Rac)-BAY-985** exhibits high potency towards both TBK1 and IKK $\epsilon$ , with IC<sub>50</sub> values in the low nanomolar range, establishing it as a dual inhibitor of these homologous kinases.<sup>[1][2]</sup> Its selectivity has been evaluated across large kinase panels, revealing a generally clean profile with notable activity against a few other kinases.

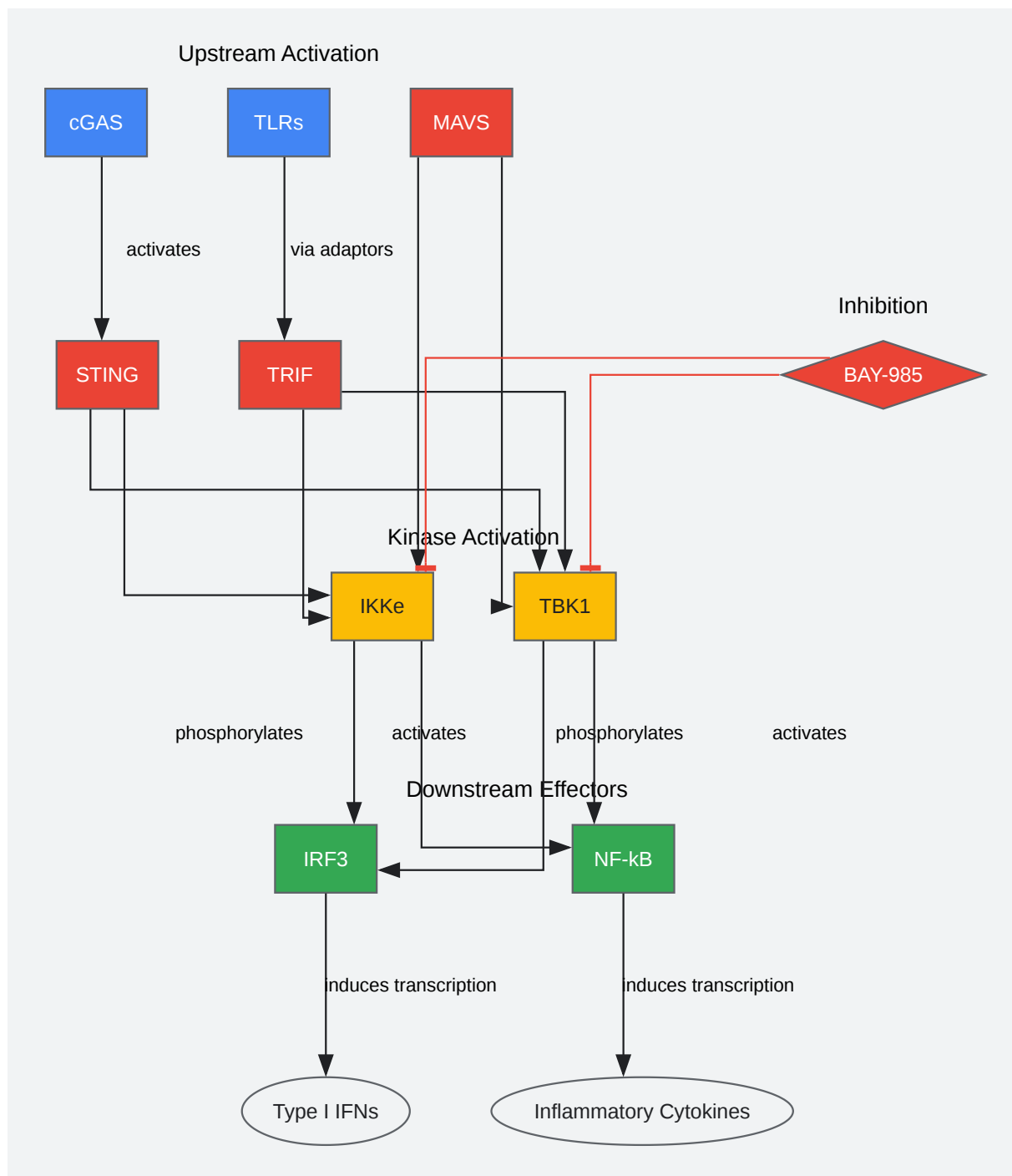
Table 1: In Vitro Potency of **(Rac)-BAY-985** against TBK1, IKK $\epsilon$ , and Selected Off-Target Kinases

Target	IC50 / Kd (nM)	Assay Type	Source
IKKε	2	Low ATP TR-FRET	<a href="#">[1]</a>
TBK1	2	Low ATP TR-FRET	<a href="#">[1]</a>
TBK1	30	High ATP TR-FRET	<a href="#">[1]</a>
FLT3	123	Not Specified	
RSK4	276	TR-FRET	
DRAK1	311	TR-FRET	
ULK1	7930	TR-FRET	
MAP3K19	9.6 (Kd)	DiscoverX Panel	
STK17A	74 (Kd)	DiscoverX Panel	
STK17A	310	Eurofins Panel	
MAP2K5	847	Bayer Internal Panel	

Data from comprehensive kinase screening panels by DiscoverX and Eurofins indicate high selectivity for TBK1 and IKKε. While **(Rac)-BAY-985** shows some activity against FLT3, MAP3K19, and STK17A, the selectivity ratio for TBK1/IKKε remains greater than 100-fold for most other kinases tested. In cellular assays, **(Rac)-BAY-985** effectively inhibits the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a downstream target of TBK1 and IKKε, with an IC50 of 74 nM.

## TBK1/IKKε Signaling Pathway

TBK1 and IKKε are crucial kinases in the signaling pathways downstream of pathogen recognition receptors (PRRs) like Toll-like receptors (TLRs) and the cytosolic DNA sensor, stimulator of interferon genes (STING). Activation of these pathways leads to the production of type I interferons and other inflammatory cytokines.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of TBK1 and IKK $\epsilon$  activation and inhibition by **(Rac)-BAY-985**.

## Experimental Protocols

The inhibitory activity of **(Rac)-BAY-985** is predominantly determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based kinase assay. This method measures the binding of the inhibitor to the kinase of interest.

### TR-FRET Based Kinase Inhibition Assay

This protocol provides a general workflow for determining the IC<sub>50</sub> of an inhibitor.

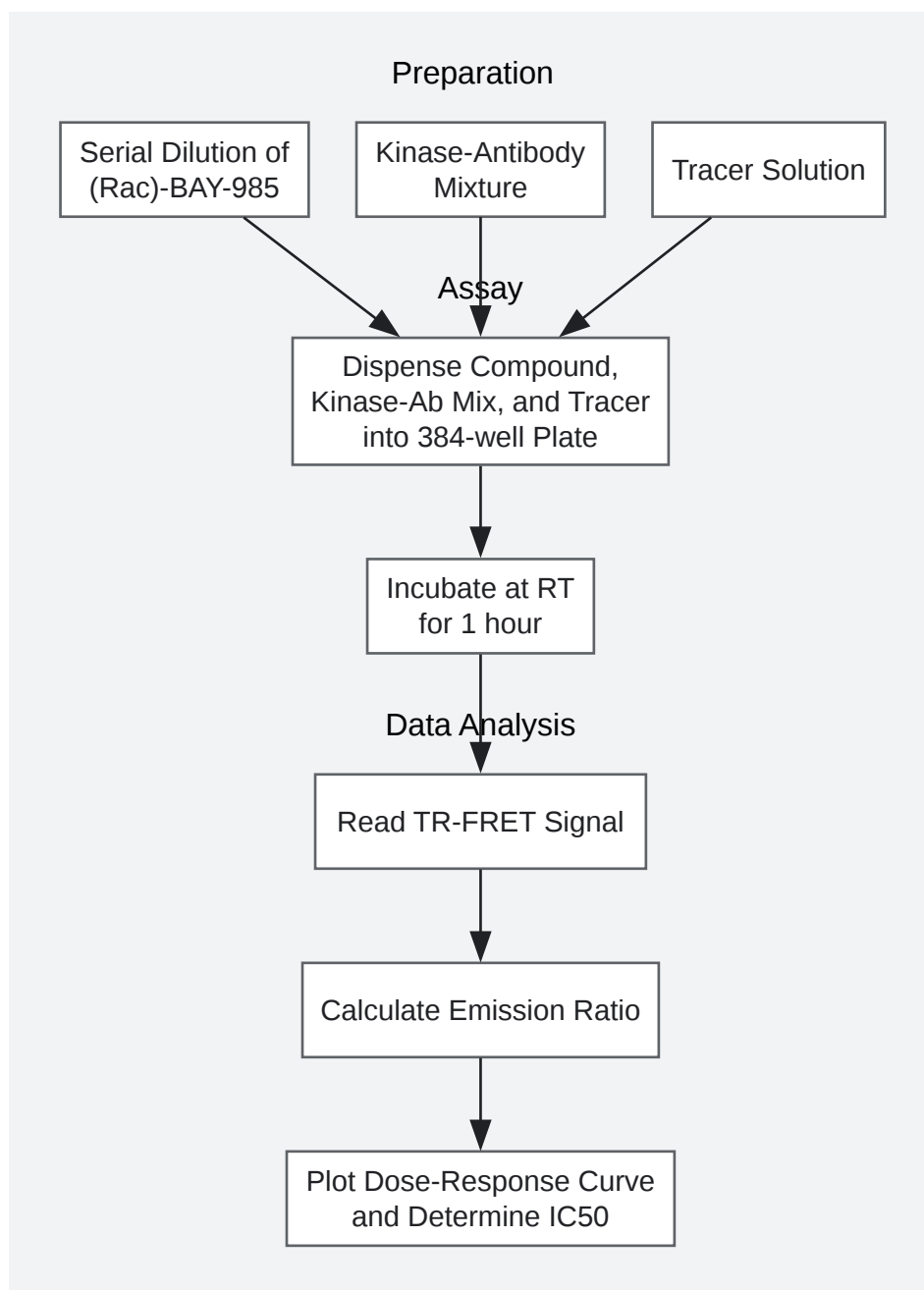
Materials:

- Kinase (e.g., recombinant human TBK1 or IKK $\epsilon$ )
- Europium-labeled anti-tag antibody (specific to the kinase's tag, e.g., anti-GST)
- Fluorescently labeled tracer (an ATP-competitive ligand)
- Test compound (**(Rac)-BAY-985**)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- 384-well microtiter plates

Procedure:

- Compound Preparation: Prepare a serial dilution of **(Rac)-BAY-985** in DMSO and then dilute in the assay buffer.
- Kinase-Antibody Mixture: Prepare a solution containing the kinase and the Europium-labeled antibody in the assay buffer.
- Tracer Solution: Prepare a solution of the fluorescent tracer in the assay buffer.
- Assay Assembly:

- Add 5  $\mu$ L of the diluted compound to the wells of a 384-well plate.
- Add 5  $\mu$ L of the kinase-antibody mixture to each well.
- Add 5  $\mu$ L of the tracer solution to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
- Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.



[Click to download full resolution via product page](#)

Caption: Workflow for a TR-FRET based kinase inhibition assay.

## Conclusion

**(Rac)-BAY-985** is a highly potent and selective dual inhibitor of TBK1 and IKK $\epsilon$ . Its cross-reactivity with IKK $\epsilon$  is a defining feature of its pharmacological profile. The compound serves as a valuable tool for investigating the roles of TBK1 and IKK $\epsilon$  in various cellular processes and

disease models. The provided experimental protocols and pathway diagrams offer a framework for researchers to further explore the activity of **(Rac)-BAY-985** and similar kinase inhibitors.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of BAY-985, a Highly Selective TBK1/IKK $\epsilon$  Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Rac)-BAY-985: A Comparative Analysis of a Dual TBK1/IKK $\epsilon$  Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15092534#cross-reactivity-of-rac-bay-985-with-ikk]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)